2-Methoxypyrimidine-4,6-diamine
Description
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-methoxypyrimidine-4,6-diamine |
InChI |
InChI=1S/C5H8N4O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H4,6,7,8,9) |
InChI Key |
UWLSQWAECHMLDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Description
A prominent method involves the reaction of malonic acid diesters (e.g., dimethyl malonate or diethyl malonate) with methylidene guanidine salts under basic conditions, followed by cyclization, methylation, and hydrolysis to yield 2-amino-4,6-dimethoxypyrimidine intermediates, which can be further converted to 2-Methoxypyrimidine-4,6-diamine.
- Mix dimethyl malonate and dimethylmethylidene guanidine hydrochloride in methanol.
- Add sodium methoxide solution dropwise at 50–65 °C with stirring.
- Reflux the mixture to promote cyclization.
- Transfer to a pressure vessel, add dimethyl carbonate, and heat under pressure (90–100 °C, 0.4–0.7 MPa) to facilitate methylation.
- Hydrolyze with hydrochloric acid at 40–65 °C.
- Adjust pH to neutral or slightly basic.
- Extract and purify by solvent extraction and distillation.
Reaction Conditions and Yields
| Parameter | Typical Range/Value |
|---|---|
| Malonate ester used | Dimethyl or diethyl malonate |
| Guanidine salt used | Dimethylmethylidene guanidine HCl or methyl ethyl methylidene guanidine nitrate |
| Base | 27% Sodium methoxide in methanol |
| Temperature (cyclization) | 50–65 °C |
| Temperature (methylation) | 90–100 °C |
| Pressure (methylation) | 0.4–0.7 MPa |
| Hydrolysis temperature | 40–65 °C |
| Hydrolysis acid | 35% Hydrochloric acid |
| Yield | 90.0–91.3% |
| Purity | >99.3% (liquid phase) |
Advantages and Notes
- The raw materials are inexpensive and readily available.
- The process is suitable for industrial scale due to relatively mild conditions and high yields.
- The method produces minimal wastewater and allows recovery of solvents (methanol, dimethyl carbonate).
- By-products such as acetone and butanone are recoverable, enhancing sustainability.
Representative Example
In one example, 0.2 mol dimethyl malonate and 0.2 mol dimethylmethylidene guanidine hydrochloride were reacted in methanol with sodium methoxide, followed by methylation with dimethyl carbonate under pressure. After hydrolysis and extraction, 28.3 g of 2-amino-4,6-dimethoxypyrimidine was obtained with 91.3% yield and 99.6% purity.
Preparation via Halogenation and Nucleophilic Substitution on Pyrimidine Derivatives
Synthetic Route Description
An alternative approach starts from 2,4-diamino-6-hydroxypyrimidine or 4,6-dichloropyrimidine derivatives:
- Chlorination of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride to form 2,4-diamino-6-chloropyrimidine.
- Nucleophilic substitution of the chlorine atoms with amines to introduce amino groups.
- Alkoxylation (methoxylation) by reaction with alcohols under alkaline catalysis to replace chlorine with methoxy groups.
Reaction Conditions and Yields
| Step | Conditions | Yield / Purity |
|---|---|---|
| Chlorination | Phosphorus oxychloride, reflux, quench with ice water, hydrolysis at 90 °C | ~85% yield |
| Amination | 30–60 °C, aqueous ammonia or amines, molar ratios 1:2–8, reaction until <0.1% residual dichloropyrimidine | ~89% yield |
| Alkoxylation | 60–90 °C, alcohol (methanol), alkaline catalyst, molar ratio alcohol:substrate 10–50:1 | High purity products |
Advantages and Notes
- This method uses widely available dichloropyrimidine intermediates.
- The reaction conditions are mild and suitable for scale-up.
- The process allows selective introduction of amino and methoxy groups.
- The procedure includes crystallization and purification steps to ensure high purity.
Representative Example
In a 1000 ml reactor, 4,6-dichloropyrimidine was reacted with monomethylamine at 56–60 °C until the residual dichloropyrimidine was below 0.1%. The intermediate 4-amino-6-chloropyrimidine was isolated with 89.4% yield and high purity. Subsequent reaction with methanol and alkaline catalyst at 60–90 °C yielded 4-amino-6-methoxypyrimidine after crystallization.
Other Relevant Methods and Notes
- Preparation of 4-amino-2,6-dimethoxypyrimidine from cyanoacetate and urea via cyclization and methylation has been reported, involving sodium metal dissolution and phase transfer catalysis, highlighting green chemistry aspects and simplified operations.
- Synthesis of related 4,6-dihydroxy-2-methylpyrimidine involves sodium methoxide, dimethyl malonate, and amidine hydrochloride under ice bath and mild heating, followed by crystallization.
- Multi-step synthetic routes involving chlorination, nucleophilic substitution, iodination, Suzuki coupling, and deprotection have been used for 2,4-diaminopyrimidine derivatives, though these are more complex and tailored for specific substituted derivatives.
Summary Table of Preparation Methods for this compound and Related Compounds
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Cyclization & methylation | Dimethyl malonate + guanidine salt | NaOMe in MeOH, dimethyl carbonate, reflux, pressure | 90–91 | >99.3 | Industrially scalable, green solvents |
| Halogenation & nucleophilic substitution | 2,4-diamino-6-hydroxypyrimidine | POCl3 chlorination, amination, methoxylation with MeOH/alkaline catalyst | 85–89 | >99 | Mild conditions, selective substitution |
| Cyclization from cyanoacetate & urea | Cyanoacetate + urea | Sodium metal, phase transfer catalyst, methylation | Not specified | Not specified | Simple, green, two-step process |
Scientific Research Applications
2-Methoxypyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxypyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs of 2-methoxypyrimidine-4,6-diamine are compared below:
Key Observations:
- Substituent Position : Methoxy at position 2 (in this compound) vs. 4,6-dimethoxy () alters steric accessibility and electronic effects .
- Functional Groups : Methylsulfanyl (-S-CH₃) in GS39783 increases lipophilicity, enhancing blood-brain barrier penetration, whereas methoxy (-OCH₃) improves water solubility .
- Biological Targets : Quinazoline-based Tucatinib targets HER2 kinase, demonstrating how core heterocycle modifications redirect therapeutic applications .
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
